B1574682 PWT33597

PWT33597

Cat. No.: B1574682
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PWT33597 is a dual-targeting small molecule inhibitor designed for cancer research, focusing on the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways . By simultaneously inhibiting PI3K and mTOR, this compound blocks a critical pro-survival and growth signaling axis that is frequently hyperactivated in human cancers . This pathway dysregulation is a common driver of tumorigenesis, making it a prominent target for therapeutic investigation. Preclinical studies have demonstrated its research utility in specific cancer contexts. For instance, this compound has been shown to decrease signaling through the mTOR and PI3K pathways in non-small cell lung cancer (NSCLC) cells harboring PIK3CA mutations . Furthermore, evidence suggests that the efficacy of pathway inhibitors may depend on the specific mutational profile of the cancer; for example, one study noted that the PIK3CA H1047R mutation was associated with a lower half-maximal inhibitory concentration (IC50) for this compound compared to other PIK3CA mutations like E545K, highlighting its potential value in stratified research . The compound is for research applications only and must not be used for diagnostic or therapeutic purposes in humans.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PWT33597 ;  PWT 33597;  PWT33597;  VDC-597;  VDC597;  VDC 597.

Origin of Product

United States

Discovery and Design Strategies for Pwt33597

Historical Context of PI3K Inhibitor Development Preceding PWT33597

The phosphoinositide 3-kinases (PI3Ks) constitute a vital family of lipid kinase enzymes that regulate a broad spectrum of cellular processes through their control of signal transduction pathways. nih.gov Due to their critical role in cancer, inflammation, and cardiovascular diseases, PI3Ks have emerged as important therapeutic targets. nih.govnih.gov Since the mid-to-late 1990s, substantial progress has been made in the discovery and development of small molecule ATP-competitive PI3K inhibitors. nih.gov However, the development of PI3K pathway inhibitors has faced challenges, including issues such as poor drug tolerance and the emergence of drug resistance. nih.gov

Among the early compounds, ZSTK474 gained recognition as a known pan-Class I PI3-kinase inhibitor. aacrjournals.orgncats.iopatsnap.comnih.govnzic.org.nz ZSTK474 is an orally available, s-triazine derivative that potently inhibits all four Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), with IC50 values of 16 nM, 44 nM, 49 nM, and 4.6 nM respectively. invivochem.com It was noted for its high selectivity compared to other PI3K and protein kinase classes. invivochem.com

Rational Design Principles Guiding this compound Development

The development of this compound was guided by rational drug design principles, an inventive process that relies on the detailed understanding of a biological target to create new molecules with specific functionalities. wikipedia.orgwikipedia.org This approach involves designing molecules that are complementary in shape and charge to the biomolecular target, thereby facilitating tight binding and desired therapeutic effects. wikipedia.org

This compound's journey began with the established pan-Class I PI3-kinase inhibitor, ZSTK474, serving as a foundational scaffold. aacrjournals.orgncats.iopatsnap.comnih.govnzic.org.nz Initial optimization efforts led to the identification of a methanesulfonylpiperazine analogue of ZSTK474. This promising lead compound demonstrated activity against both PI3Kα (IC50 = 21 nM) and PI3Kδ (IC50 = 18 nM). aacrjournals.orgncats.iopatsnap.com

Further refinement involved the strategic addition of a methoxy (B1213986) group at the 4-position of the benzimidazole (B57391) moiety. This modification resulted in a more selective inhibitor of PI3Kα (IC50 = 6 nM) over PI3Kδ (IC50 = 41 nM), though it was associated with reduced solubility. patsnap.com To address solubility concerns while maintaining selectivity, a more soluble analogue, SN 32976, was subsequently developed. SN 32976 exhibited selective inhibition of PI3Kα (IC50 = 28 nM) over PI3Kδ (IC50 = 287 nM) and mTOR (IC50 = 227 nM), along with favorable aqueous solubility and good oral bioavailability. patsnap.com SN 32976 also demonstrated significantly greater activity than ZSTK474 in a U87 MG human tumor xenograft model in mice. aacrjournals.orgncats.iopatsnap.com

A key objective in the development of this compound was to enhance its metabolic stability. aacrjournals.orgncats.iopatsnap.comresearchgate.netnih.gov Through a systematic search for more metabolically stable analogues, this compound was successfully identified. aacrjournals.orgncats.iopatsnap.comresearchgate.net This compound not only maintained the desired selectivity for PI3Kα (IC50 = 26 nM) over PI3Kδ (IC50 = 291 nM) but also acquired activity against mTOR in biochemical assays (IC50 = 21 nM). aacrjournals.orgncats.iopatsnap.comresearchgate.net this compound displayed favorable pharmacokinetic properties across multiple preclinical species, showing minimal in vivo metabolism and low potential for interaction with cytochrome P450 enzymes. aacrjournals.orgncats.iopatsnap.comresearchgate.net

Structure-Activity Relationship (SAR) Studies in this compound Analogues

Structure-Activity Relationship (SAR) studies were integral to the optimization of this compound, focusing on how specific molecular modifications influenced its biological activity. medpath.comnih.govnih.gov These studies are crucial for understanding the relationship between a compound's chemical structure and its pharmacological effects, guiding the rational design of improved derivatives. nih.gov

The systematic exploration of molecular modifications played a pivotal role in refining the properties of this compound. Starting from the ZSTK474 scaffold, the introduction of a methanesulfonylpiperazine group in an early analogue provided initial activity against PI3Kα and PI3Kδ. aacrjournals.orgncats.iopatsnap.com The subsequent addition of a methoxy group at the 4-position of the benzimidazole ring significantly improved PI3Kα selectivity. patsnap.com The development of SN 32976 addressed solubility issues while preserving PI3Kα selectivity. patsnap.com Finally, further modifications led to this compound, which achieved enhanced metabolic stability and a balanced dual inhibitory profile against PI3Kα and mTOR. aacrjournals.orgncats.iopatsnap.comresearchgate.netnih.gov

The impact of these modifications on biological activity, specifically the inhibitory concentrations (IC50 values) against key targets, is summarized in the table below:

CompoundPI3Kα IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Key Improvement(s)
ZSTK474164.6>100,000Pan-Class I PI3K inhibitor invivochem.com
Methanesulfonylpiperazine analogue2118Not specifiedPromising lead, activity against PI3Kα/δ aacrjournals.orgncats.iopatsnap.com
Methoxy-substituted analogue641Not specifiedEnhanced PI3Kα selectivity patsnap.com
SN 3297628287227Improved solubility, maintained PI3Kα selectivity patsnap.com
This compound2629121Enhanced metabolic stability, dual PI3Kα/mTOR activity aacrjournals.orgncats.iopatsnap.comresearchgate.net

Computational approaches, often referred to as computer-aided drug design (CADD), are increasingly integral to modern drug discovery and optimization, including SAR analysis. nih.govwikipedia.orgdntb.gov.ua Techniques such as in silico docking, molecular modeling, and 3D-QSAR (three-dimensional quantitative structure-activity relationship) provide insights into ligand-receptor interactions and facilitate the design of molecules with improved biological activity and metabolic profiles. nih.govresearchgate.net While specific details of computational approaches directly applied to every step of this compound's SAR analysis are not extensively detailed in the provided search results, the general importance of these methods in optimizing PI3K inhibitors and other drug candidates is well-established. nih.govwikipedia.orgdntb.gov.uaresearchgate.netcelprogen.com These methods enable rapid drug discovery by predicting ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and guiding structural modifications to enhance selectivity and potency. nih.gov

Molecular Mechanisms of Action of Pwt33597

PWT33597 as a Dual Inhibitor of PI3K Alpha and mTOR

This compound functions as a dual inhibitor, simultaneously targeting PI3K alpha and mTOR. In biochemical assays, this compound demonstrated inhibitory concentration 50% (IC50) values of 19 nM for PI3K alpha and 14 nM for mTOR guidetopharmacology.orgnih.gov. This dual targeting approach is designed to provide comprehensive pathway inhibition, addressing potential compensatory mechanisms that can limit the efficacy of single-target inhibitors fishersci.cawikidata.orgciteab.com.

Kinase Target Biochemical IC50 (nM) Selectivity
PI3K alpha 19 10-fold selective vs. PI3K gamma/delta guidetopharmacology.orgnih.gov
mTOR 14

Further profiling of this compound against a panel of 442 protein kinases (Ambit Kinomescan) revealed minimal to no cross-reactivity with either serine/threonine or tyrosine kinases. Additionally, limited cross-reactivity was observed with an extended panel of 64 pharmacologically relevant targets, indicating a high degree of specificity for its intended targets guidetopharmacology.orgnih.gov.

Inhibition of PI3K Alpha Kinase Activity

This compound directly inhibits the kinase activity of PI3K alpha. Its biochemical IC50 of 19 nM underscores its potency against this isoform guidetopharmacology.orgnih.gov. In cellular contexts, such as NCI-H460 and HCT116 tumor cells, which harbor mutationally activated PI3K alpha, this compound effectively inhibits the phosphorylation of PI3K pathway proteins. The cellular IC50 values observed in these models were comparable to its biochemical IC50 values, confirming its cellular efficacy guidetopharmacology.orgnih.govciteab.comnih.gov. Research findings also indicate that this compound exhibits a lower IC50 for the PIK3CA mutation H1047R (21 nM) compared to E545K (86 nM) or E542K (87 nM), suggesting differential sensitivity based on specific PIK3CA mutations mims.com.

Inhibition of mTOR Kinase Activity (mTORC1 and mTORC2)

In addition to PI3K alpha, this compound potently inhibits mTOR kinase activity, with a biochemical IC50 of 14 nM guidetopharmacology.orgnih.gov. The inhibition extends to both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial for various cellular processes including cell growth and metabolism wikidata.orgciteab.comciteab.com. The comprehensive inhibition of both mTOR complexes is a key aspect of this compound's mechanism, as it is hypothesized to offer increased therapeutic efficacy by targeting multiple signaling nodes within the PI3K/AKT/mTOR pathway wikidata.orgciteab.comciteab.com.

Comparative Analysis with Selective PI3K or mTOR Inhibitors

Comparative studies have highlighted the distinct advantages of this compound's dual inhibition strategy over selective inhibitors. When compared to compounds that predominantly inhibit PI3K, such as GDC-0941, selective PI3K inhibitors demonstrated only modest effects on downstream mTOR pathway proteins, particularly 4EBP, and did not consistently induce sustained markers of apoptosis guidetopharmacology.orgguidetopharmacology.org. For instance, in a 786-0 renal xenograft model, GDC-0941 achieved a tumor growth inhibition (TGI) of 49% wikidata.orgciteab.com.

Conversely, compounds that primarily target mTORC1/2, such as AZD8055 or rapamycin (B549165), were observed to induce feedback activation of PI3K signaling, leading to increased phosphorylation of AKT (T308) and limited effects on cell death guidetopharmacology.orgguidetopharmacology.org. Rapamycin, an mTORC1 inhibitor, showed a largely cytostatic effect and a TGI of 64% in the same xenograft model wikidata.orgciteab.com.

In contrast, this compound exhibited superior efficacy, achieving a TGI of 93% in 786-0 renal xenografts, surpassing the effects of both rapamycin and GDC-0941 wikidata.orgciteab.com. This enhanced efficacy is attributed to the balanced dual inhibition, which leads to more profound and sustained pathway suppression guidetopharmacology.orgguidetopharmacology.org.

Inhibitor Type Example Compound Tumor Growth Inhibition (TGI) in 786-0 Xenografts Effect on Downstream Signaling
Selective PI3K Inhibitor GDC-0941 49% wikidata.orgciteab.com Modest effect on downstream mTOR, limited apoptosis guidetopharmacology.orgguidetopharmacology.org
Selective mTORC1 Inhibitor Rapamycin 64% (largely cytostatic) wikidata.orgciteab.com Feedback activation of PI3K, increased pAKT (T308), limited cell death guidetopharmacology.orgguidetopharmacology.org
Dual PI3K/mTOR Inhibitor This compound 93% wikidata.orgciteab.com Potent and sustained inhibition of pAKT (S473/T308) and p4EBP (T37/46), increased apoptosis, disruption of feedback loops guidetopharmacology.orgguidetopharmacology.org

Downstream Molecular Pathway Modulation

This compound's dual inhibition of PI3K alpha and mTOR leads to significant modulation of downstream molecular pathways, impacting key cellular processes regulated by the PI3K/AKT/mTOR network.

Inhibition of PI3K and mTOR Pathway Protein Phosphorylation

This compound effectively inhibits the phosphorylation of proteins within both the PI3K and mTOR pathways. In tumor cell lines such as NCI-H460 and HCT116, which possess activated PI3K alpha, this compound demonstrated cellular IC50 values for inhibiting PI3K and mTOR pathway protein phosphorylation that were consistent with its biochemical IC50s guidetopharmacology.orgnih.govciteab.comnih.gov. Specifically, this compound induces potent and sustained inhibition of key downstream readouts, including phosphorylated AKT (pAKT) at serine 473 (S473) and threonine 308 (T308), as well as phosphorylated 4EBP (p4EBP) at threonine 37/46 (T37/46) guidetopharmacology.orgguidetopharmacology.org. This comprehensive inhibition of phosphorylation across critical pathway components is central to its mechanism of action.

Disruption of Negative Feedback Loops in the PI3K/AKT/mTOR Network

By simultaneously inhibiting both PI3K and mTOR, this compound is designed to circumvent these compensatory feedback activations, leading to a more complete and sustained suppression of the pathway guidetopharmacology.orgguidetopharmacology.orgwikidata.orgciteab.com. This comprehensive blockade results in a decreased release of normal feedback loops within the pathway and contributes to a higher percentage of apoptotic cells guidetopharmacology.orgguidetopharmacology.org. The dual targeting strategy ensures that the pathway remains inhibited without the re-activation often seen with single-node inhibitors, thereby enhancing its therapeutic potential alfa-chemistry.comharvard.edu.

Specificity and Cross-Reactivity Profiling Against Kinome

The specificity of this compound has been rigorously evaluated through comprehensive kinome profiling. An extensive analysis using the Ambit Kinomescan platform, which screened against 442 protein kinases, demonstrated that this compound exhibits minimal to no cross-reactivity with a broad range of other serine/threonine or tyrosine kinases. researchgate.netaacrjournals.orgnih.govmdpi.comresearchgate.net This high degree of specificity is a critical characteristic for a therapeutic compound, as it helps minimize off-target effects. nih.gov

Table 2: Summary of this compound Kinome Profiling

Profiling MethodNumber of Kinases/Targets ScreenedCross-Reactivity Findings
Ambit Kinomescan442 protein kinasesLittle or no cross-reactivity with serine/threonine or tyrosine kinases. researchgate.netaacrjournals.orgnih.govmdpi.comresearchgate.net
Additional Panel64 pharmacologically relevant targetsLittle cross-reactivity. researchgate.netaacrjournals.orgresearchgate.net
Isoform SelectivityPI3K gamma, PI3K deltaApproximately 10-fold selective for PI3K alpha. researchgate.netaacrjournals.orgnih.gov

The detailed profiling data underscore this compound's focused mechanism of action as a dual PI3Kα/mTOR inhibitor with a favorable selectivity profile across the broader kinome. researchgate.netaacrjournals.orgnih.gov

Cellular and Biochemical Research Methodologies and Findings

In Vitro Efficacy Studies in Cancer Cell Lines

PWT33597 has demonstrated notable efficacy in various in vitro cancer models, primarily through its ability to inhibit cell growth and induce programmed cell death.

This compound effectively inhibits the growth and proliferation of tumor cells. cancer.govmedchemexpress.com As a dual inhibitor of PI3K alpha and mTOR, it has shown potent anti-proliferative activity across a range of cancer cell lines. researchgate.net Studies on renal cell carcinoma xenografts (786-0 model) highlight its superior efficacy compared to other targeted agents. In this model, this compound achieved a tumor growth inhibition (TGI) of 93%. researchgate.net

Comparative Tumor Growth Inhibition in 786-0 Renal Xenografts
CompoundTargetMaximal Tumor Growth Inhibition (TGI)
This compoundPI3K/mTOR93%
Sorafenib (B1663141)VEGFR/RAF64%
GDC-0941pan-PI3K49%
Rapamycin (B549165)mTORC1Largely Cytostatic

Data derived from a study on 786-0 renal xenografts, demonstrating the superior tumor growth inhibition of this compound compared to other inhibitors. researchgate.net

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. aacrjournals.orgcancer.govmedchemexpress.com Research indicates that dual inhibition of both PI3K and mTOR pathways leads to a more significant increase in apoptotic cells compared to inhibitors that target only one of these kinases. aacrjournals.org This is often measured by an increase in the sub-G1 phase population during cell cycle analysis. aacrjournals.org

The induction of apoptosis by this compound is confirmed by the activation of specific molecular markers. A notable indicator is the cleavage of caspase-3, a critical executioner of apoptosis. researchgate.netcellsignal.com In vivo studies on 786-0 xenograft tumors showed that even a single dose of this compound could induce a several-fold increase in cleaved caspase 3 staining. researchgate.net Furthermore, this compound treatment leads to the sustained induction of other apoptotic markers, such as Poly (ADP-ribose) polymerase (PARP). aacrjournals.org The process of cell cycle arrest, often a precursor to apoptosis, is a recognized outcome of targeting the PI3K/mTOR pathway, which disrupts the normal progression of cells through division cycles. nih.govnih.gov

The PI3K/mTOR signaling network is a central regulator of cellular metabolism, growth, and survival. cancer.govaacrjournals.org this compound exerts its effects by effectively blocking signaling downstream of both PI3K and mTOR. medchemexpress.com This dual inhibition produces a potent and sustained reduction in the phosphorylation of key pathway proteins, including pAKT (at both S473 and T308 sites) and p4EBP (at T37/46 sites). aacrjournals.org

By targeting both nodes of the pathway simultaneously, this compound mitigates the feedback activation loops that can limit the efficacy of single-target inhibitors. aacrjournals.orgresearchgate.net For instance, compounds that only target mTOR can lead to feedback activation of PI3K signaling, resulting in increased phosphorylation of AKT and limited effects on cell death. aacrjournals.org Conversely, inhibitors targeting only PI3K may have modest effects on proteins downstream of mTOR. aacrjournals.org The balanced dual inhibition by this compound ensures a more comprehensive and sustained blockade of the entire survival pathway. aacrjournals.org This approach has been shown to be effective in colon cancer cells and non-small cell lung cancer cells with PIK3CA mutations, where it decreases the signaling of both mTOR and PI3K pathways. genomenon.comjax.org

Biochemical Assays for Kinase Inhibition

Biochemical assays have been employed to quantify the inhibitory activity and selectivity of this compound against its target kinases. These studies confirm its profile as a potent and balanced dual inhibitor of PI3K alpha and mTOR. aacrjournals.org Profiling against a large panel of 442 protein kinases revealed little to no cross-reactivity, indicating a high degree of selectivity for its intended targets. aacrjournals.org

The half-maximal inhibitory concentration (IC50) values, which measure the potency of an inhibitor, have been determined in multiple studies.

Biochemical IC50 Values for this compound
Kinase TargetIC50 (nM)Reference
PI3K alpha19 aacrjournals.org
mTOR14 aacrjournals.org
PI3K alpha26 aacrjournals.orgresearchgate.net
mTOR21 aacrjournals.orgresearchgate.net
PI3K delta291 aacrjournals.orgresearchgate.net

The compound demonstrates approximately 10-fold selectivity for PI3K alpha over PI3K gamma and delta isoforms. aacrjournals.org

Investigation of this compound Activity in Genetically Characterized Cell Models

The efficacy of this compound has been specifically evaluated in cell models with defined genetic backgrounds, particularly those with mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.

Activating mutations in PIK3CA are common in many cancers and can render tumor cells particularly dependent on the PI3K signaling pathway. nih.govmdpi.com this compound has been tested in cell lines harboring such mutations, including NCI-H460 and HCT116 cells, where it effectively inhibits the phosphorylation of downstream pathway proteins. aacrjournals.org

Notably, preclinical studies have revealed that the response to this compound can vary depending on the specific type of PIK3CA mutation. The compound demonstrated a significantly lower IC50, and therefore higher potency, in cells with the H1047R mutation compared to those with E545K or E542K mutations. nih.gov The H1047R mutation, located in the kinase domain, is considered a stronger driver of tumor development than the E545K and E542K mutations, which are located in the helical domain. nih.govgenomenon.comnih.gov

This compound IC50 Values in PIK3CA-Mutated Models
PIK3CA MutationIC50 (nmol/L)
H1047R21
E545K86
E542K87

Data from preclinical characterization of this compound, showing differential sensitivity based on the specific PIK3CA mutation. nih.gov

Activity in PTEN-Deficient Cell Lines

The tumor suppressor gene PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. Its loss or mutation leads to hyperactivation of this pathway and is a common event in many cancers. Consequently, cancer cell lines with PTEN deficiency are considered particularly sensitive to inhibitors targeting this pathway. Research has demonstrated that this compound is highly effective in PTEN-deficient cancer models, most notably in renal cell carcinoma.

Detailed Research Findings

Preclinical studies have highlighted the potent antitumor activity of this compound in xenograft models derived from PTEN-deficient cancer cells. One key study investigated the effects of this compound in a 786-O renal xenograft model, which is characterized by a lack of functional PTEN (PTEN -/-) and von Hippel-Lindau (VHL -/-) tumor suppressors. aacrjournals.orgpatsnap.comresearchgate.net

In this model, this compound demonstrated superior efficacy in inhibiting tumor growth when compared to other targeted agents. aacrjournals.orgpatsnap.comresearchgate.net While the mTORC1 inhibitor rapamycin had a largely cytostatic effect and the multi-kinase inhibitor sorafenib achieved a maximal tumor growth inhibition (TGI) of 64%, this compound resulted in a 93% TGI. aacrjournals.orgpatsnap.comresearchgate.net Furthermore, its efficacy surpassed that of the pan-PI3K inhibitor GDC-0941, which showed a 49% TGI in the same model. aacrjournals.orgpatsnap.comresearchgate.net

The mechanism of action in these PTEN-deficient tumors appears to be linked to the induction of apoptosis. Immunohistochemical analysis of the 786-O xenograft tumors revealed that a single dose of this compound was sufficient to cause a several-fold increase in cleaved caspase-3, a key biomarker for apoptosis. aacrjournals.orgresearchgate.net This pro-apoptotic effect was sustained, as it was also observed after 18 days of continuous dosing. aacrjournals.orgresearchgate.net

The potent activity of this compound in this PTEN-null model was further evidenced by its ability to cause the regression of large, established tumors. In tumors grown to approximately 500 mm³, treatment with this compound led to a rapid and significant decrease in tumor size in all treated animals. aacrjournals.orgresearchgate.net These findings underscore the significant therapeutic potential of targeting both PI3K and mTOR with this compound in cancers characterized by PTEN deficiency. aacrjournals.org

The compound has also shown strong efficacy in various other xenograft models with different PIK3CA and PTEN genotypes, indicating a broad applicability for tumors with a dysregulated PI3K/mTOR pathway. aacrjournals.orgresearchgate.net Studies in the PTEN-null PC3 prostate cancer cell line have also been used to evaluate the in vitro and in vivo activity of PI3K/mTOR pathway inhibitors. researchgate.net

Efficacy of this compound in PTEN-Deficient 786-O Renal Xenografts

Treatment AgentTarget(s)Tumor Growth Inhibition (TGI)
This compound PI3Kα / mTOR 93%
SorafenibVEGFR / RAF64%
GDC-0941Pan-PI3K49%
RapamycinmTORC1Cytostatic

Preclinical in Vivo Research and Pharmacodynamic Analysis

Evaluation of Anti-Tumor Activity in Xenograft Models

PWT33597 has demonstrated significant anti-tumor activity in multiple tumor xenograft models, particularly those with activated PI3K/mTOR pathways. aacrjournals.org

In preclinical studies, this compound has shown potent efficacy in various xenograft models. aacrjournals.org A notable example is its activity in a renal cell carcinoma (RCC) model. In the 786-0 RCC xenograft model, which has both VHL and PTEN deficiencies, this compound demonstrated superior tumor growth inhibition (TGI) compared to other targeted agents. aacrjournals.org

Specifically, this compound achieved a 93% TGI, which was significantly higher than the 64% TGI observed with sorafenib (B1663141) (a VEGFR/RAF inhibitor) and the 49% TGI with GDC-0941 (a pan-PI3K inhibitor). aacrjournals.org Rapamycin (B549165), an mTORC1 inhibitor, showed a largely cytostatic effect in the same model. aacrjournals.org Furthermore, in established 786-0 tumors of approximately 500 mm³, treatment with this compound led to a rapid decrease in tumor size. aacrjournals.org This potent activity is attributed to its dual inhibition of both PI3K and mTOR. aacrjournals.org

The anti-tumor efficacy of this compound is directly linked to its ability to inhibit the PI3K/mTOR signaling pathway. aacrjournals.org This pathway is a critical mediator of tumor cell growth, survival, and proliferation. aacrjournals.org In tumor cells with mutational activation of PI3Kα, such as NCI-H460 and HCT116 cells, this compound effectively inhibits the phosphorylation of proteins within the PI3K and mTOR pathways. aacrjournals.org The potent anti-tumor activity observed in xenograft models with activated PI3K/mTOR pathways underscores this correlation. aacrjournals.org The dual inhibition of both mTORC1 and mTORC2, along with PI3K, is hypothesized to offer increased efficacy by directly targeting multiple signaling nodes and reducing the impact of negative feedback loops that can be triggered by inhibiting either PI3K or mTOR alone. aacrjournals.org

Pharmacodynamic Markers of this compound Activity

Pharmacodynamic (PD) markers are crucial for assessing the biological activity of a compound and confirming its mechanism of action in vivo. For this compound, these markers are focused on the downstream readouts of the PI3K/mTOR pathway.

Following a single oral administration in vivo, this compound has been shown to cause a durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors. aacrjournals.org This is evidenced by the sustained reduction in the phosphorylation of key downstream effectors. The inhibition of phosphorylation of proteins in both the PI3K and mTOR pathways has been observed in tumor cells treated with this compound. aacrjournals.org Analysis of tumors for indicators of apoptosis, such as cleaved caspase 3 (CC3), showed a several-fold increase after a single dose of this compound, an effect that was still apparent after 18 days of dosing. aacrjournals.org

The genetic status of PIK3CA and PTEN in tumors are key biomarkers for the therapeutic response to this compound. aacrjournals.org The compound has demonstrated strong efficacy in multiple xenograft models with different PIK3CA and PTEN genotypes. aacrjournals.org The presence of activating mutations in PIK3CA or loss of PTEN function leads to the activation of the PI3K pathway, making tumors more susceptible to inhibitors like this compound. Administration of this compound in mice is also associated with transient increases in plasma insulin, which is consistent with an effect on PI3K/AKT signaling and serves as a systemic biomarker of pathway engagement. aacrjournals.org

Assessment of Compound Distribution into Tumors

Effective anti-tumor activity requires adequate distribution of the therapeutic agent into the tumor tissue. Studies have shown high compound distribution of this compound into tumors. aacrjournals.org This efficient penetration into the tumor site is a key factor contributing to its potent anti-tumor activity observed in multiple tumor xenograft models. aacrjournals.org

Computational and Systems Biology Approaches in Pwt33597 Research

Molecular Docking and Binding Mode Analysis

Molecular docking and binding mode analysis are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target. This provides insights into the intermolecular interactions that stabilize the complex. For PWT33597, molecular docking studies have been performed to analyze its binding mode with PI3Kγ researchgate.net. Such analyses aim to elucidate how this compound interacts with the active sites of its target kinases, PI3K alpha and mTOR.

In general, molecular docking studies for PI3K/mTOR inhibitors involve determining binding energies and visualizing protein-ligand complexes to identify specific amino acids and bond types involved in molecular interactions nih.govistanbul.edu.tr. For instance, studies on other PI3Kα-selective inhibitors have detailed binding free energies and highlighted the importance of van der Waals/hydrophobic and electrostatic interactions within the conserved hydrophobic adenine (B156593) region of PI3Kα nih.gov. Key residues involved in such interactions can include Met772, Pro778, Ile800, Tyr836, Ile848, Val850, Val851, Met922, Phe930, and Ile932 nih.gov. Hydrogen bond formation with residues like Val851 and Ser854/Gln859 has also been identified as crucial for binding and selectivity in related compounds nih.gov. The consistency between computationally optimized molecular structures (e.g., using DFT) and experimentally confirmed crystal structures (e.g., via X-ray diffraction) is also a factor in validating these computational predictions researchgate.net.

Network Modeling of PI3K/mTOR Pathway Interactions

The PI3K/mTOR pathway is a complex and critical signaling network that regulates various cellular functions, including cell growth, survival, metabolism, protein synthesis, and autophagy mdpi.comnih.gov. Its aberrant activation is frequently observed in numerous human diseases, particularly cancer nih.gov. This compound functions as a dual inhibitor of PI3K alpha and mTOR, targeting both components within this intricate network medkoo.comcancer.govresearchgate.net.

Predictive Modeling for Compound Efficacy and Selectivity

Predictive modeling employs statistical algorithms, machine learning techniques, and historical data to forecast future events, such as a compound's efficacy and selectivity sophiagenetics.comfrontiersin.orgnih.gov. For this compound, preclinical characterization has provided significant data on its inhibitory profile and selectivity.

This compound has demonstrated potent inhibition of both PI3K alpha and mTOR in biochemical assays, with half-maximal inhibitory concentration (IC50) values of 19 nM and 14 nM, respectively researchgate.netresearchgate.net. Furthermore, this compound exhibits approximately 10-fold selectivity over other PI3K isoforms, specifically PI3K gamma and PI3K delta researchgate.netresearchgate.net. A comprehensive profiling against 442 protein kinases (using Ambit Kinomescan) indicated minimal or no cross-reactivity with either serine/threonine or tyrosine kinases, and limited cross-reactivity with an additional panel of 64 pharmacologically relevant targets researchgate.netresearchgate.net.

In cellular models, such as NCI-H460 and HCT116 tumor cells with mutationally activated PI3K alpha, this compound effectively inhibits the phosphorylation of PI3K and mTOR pathway proteins, with cellular IC50 values comparable to its biochemical IC50 values researchgate.netresearchgate.netmdpi.com. These findings contribute to predictive models that aim to forecast the compound's therapeutic potential in different cellular contexts.

Computational methods, including artificial intelligence (AI)-assisted systems like the digital drug-assignment (DDA) system, are being developed to prioritize molecularly targeted agents based on the complex molecular profiles of tumors researchgate.netnih.gov. These systems integrate multi-dimensional data to predict treatment responses and optimize clinical trial design, patient selection, and potential treatment outcomes, thereby enhancing the efficiency and accuracy of drug development sophiagenetics.comnih.gov. Machine learning algorithms, such as random forest and gradient boosting decision trees, are frequently utilized in constructing these predictive models for drug efficacy and safety frontiersin.orgnih.gov.

Table 1: this compound Inhibition Profile

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity
PI3K alpha19 researchgate.netresearchgate.netSimilar to biochemical researchgate.netresearchgate.net10-fold over PI3K gamma/delta researchgate.netresearchgate.net
mTOR14 researchgate.netresearchgate.netSimilar to biochemical researchgate.netresearchgate.net10-fold over PI3K gamma/delta researchgate.netresearchgate.net

Table 2: this compound Cross-Reactivity Profile

Kinase PanelCross-Reactivity
442 protein kinases (Ambit Kinomescan)Little or no cross-reactivity with serine/threonine or tyrosine kinases researchgate.netresearchgate.net
64 pharmacologically relevant targetsLittle cross-reactivity researchgate.netresearchgate.net

Future Directions and Research Opportunities

Investigation of PWT33597 in Emerging Preclinical Disease Models

While initial studies of this compound have utilized traditional cell line-derived xenograft models, the future of preclinical assessment lies in more sophisticated systems that more accurately reflect the complexity of human cancers. The investigation of this compound should be expanded to include a diverse portfolio of emerging preclinical models.

Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to better preserve the molecular and histological characteristics of the original human tumor. oncotarget.com Investigating this compound in a panel of PDX models across various cancer types, such as triple-negative breast cancer and KRAS-mutant colorectal cancer, would provide a more robust prediction of clinical efficacy and help identify patient populations most likely to respond. nih.govaacrjournals.org

Genetically Engineered Mouse Models (GEMMs): GEMMs, which develop tumors in a natural, immunocompetent microenvironment due to specific genetic alterations, are invaluable for studying tumor initiation, progression, and the interplay with the immune system. nih.gov Testing this compound in GEMMs with relevant mutations (e.g., Pik3ca activation or Pten loss) can offer insights into both efficacy and potential mechanisms of resistance that involve the tumor microenvironment. nih.gov

Patient-Derived Organoids (PDOs): These three-dimensional in vitro cultures derived from patient tumors can recapitulate the architecture and function of the original tumor. mdpi.com PDOs offer a high-throughput platform to screen for this compound sensitivity and to test combination therapies in a patient-specific manner, potentially guiding personalized treatment strategies. nih.govbiorxiv.org Studies have already demonstrated the utility of PDOs in identifying the PI3K/AKT/mTOR pathway as a mechanism of resistance to radiotherapy in rectal cancer, highlighting their potential for studying this compound. nih.gov

Table 1: Comparison of Preclinical Models for this compound Investigation

Model TypeKey Advantages for this compound ResearchLimitations
Cell Line-Derived Xenografts (CDX)- High reproducibility
  • Cost-effective
  • Suitable for initial efficacy screening
  • - Lack of tumor heterogeneity
  • Poor reflection of human tumor microenvironment
  • Patient-Derived Xenografts (PDX)- Preserves original tumor heterogeneity and architecture
  • Better predictor of clinical response oncotarget.com
  • - More expensive and time-consuming
  • Typically require immunodeficient mice
  • Genetically Engineered Mouse Models (GEMM)- Tumors arise in an immunocompetent host
  • Allows for study of tumor-immune interactions nih.gov
  • - May not fully represent the genetic diversity of human cancers
    Patient-Derived Organoids (PDO)- High-throughput screening capability
  • Maintains patient-specific characteristics
  • Potential for personalized medicine applications mdpi.comnih.gov
  • - Lack of a native microenvironment and immune system

    Exploration of Combination Research Strategies with Other Therapeutic Agents

    The clinical success of targeted therapies is often enhanced when used in combination to overcome resistance and improve efficacy. For this compound, a dual PI3K/mTOR inhibitor, exploring rational combination strategies is a critical next step. Preclinical and early clinical studies with other dual PI3K/mTOR inhibitors have provided a strong rationale for several combination approaches. nih.govnih.govmdpi.com

    Combination with Chemotherapy: Preclinical studies have shown that combining PI3K-mTOR inhibitors with cytotoxic agents like cisplatin (B142131) or paclitaxel (B517696) can increase the antitumor activity in certain PTEN-deficient PDX models of triple-negative breast cancer and ovarian cancer. oncotarget.com

    Combination with other Targeted Therapies:

    MEK Inhibitors: The MAPK and PI3K pathways are interconnected, and dual blockade has shown synergistic effects in preclinical models of colorectal and breast cancer. plos.orgnih.gov

    HER2 Inhibitors: In HER2-positive breast cancer, PIK3CA mutations are a known mechanism of resistance to HER2-targeted therapies. nih.gov Combining this compound with HER2 inhibitors could overcome this resistance.

    Hormonal Therapy: In hormone receptor-positive breast cancer, there is a strong rationale for combining PI3K pathway inhibitors with endocrine therapies like fulvestrant (B1683766). A phase 1 study of the dual inhibitor LY3023414 with fulvestrant showed a disease control rate of 56% in heavily pretreated patients. ascopubs.org

    Combination with Immunotherapy: The PI3K pathway plays a role in regulating the tumor immune microenvironment. Preclinical models suggest that PI3K/mTOR inhibitors can modulate tumor Treg and myeloid-derived suppressor cells, thereby improving the response to checkpoint inhibitors (CPIs). ascopubs.org A phase 1b study combining the dual inhibitor WX390 with the anti-PD-1 antibody toripalimab has shown encouraging antitumor effects in patients with advanced solid tumors. ascopubs.org

    Table 2: Investigational Combination Strategies for Dual PI3K/mTOR Inhibitors
    Combination Agent ClassRationaleExample Preclinical/Clinical FindingPotential Cancer Types
    Chemotherapy (e.g., Cisplatin, Paclitaxel)Overcome chemotherapy resistance mediated by PI3K pathway activation. oncotarget.comIncreased tumor growth inhibition in PTEN-deficient breast and ovarian cancer PDX models. oncotarget.comBreast, Ovarian, Lung
    MEK Inhibitors (e.g., AZD6244)Blockade of parallel oncogenic signaling pathways (MAPK and PI3K). plos.orgEnhanced anti-proliferative effects in colorectal cancer cell lines and PDX models. plos.orgColorectal, Pancreatic, Melanoma
    Endocrine Therapy (e.g., Fulvestrant)Overcome endocrine resistance driven by PI3K pathway activation. ascopubs.orgA durable partial response was seen in a patient with a PIK3CA mutation in a Phase 1 trial of LY3023414 + fulvestrant. ascopubs.orgHR+ Breast Cancer
    Immune Checkpoint Inhibitors (e.g., Toripalimab)Modulate the tumor immune microenvironment to enhance anti-tumor immunity. ascopubs.orgConfirmed partial responses in 60% of cervical cancer patients at the RP2D in a Phase 1b trial of WX390 + toripalimab. ascopubs.orgCervical, Head and Neck, Urothelial

    Research into Mechanisms of Resistance to PI3K/mTOR Inhibition and Mitigation Strategies

    Despite the promise of PI3K/mTOR inhibitors, both intrinsic and acquired resistance remain significant clinical challenges. Future research on this compound must proactively investigate these resistance mechanisms to develop strategies to overcome them.

    Secondary Mutations in PIK3CA: While primary activating mutations in PIK3CA can confer sensitivity, secondary mutations within the gene can emerge during treatment, altering the drug-binding pocket and leading to resistance. aacrjournals.orgascopost.com Recent studies in patients who developed resistance to PI3Kα inhibitors revealed that 50% acquired genomic alterations within the PI3K pathway, with 28% having secondary PIK3CA mutations. aacrjournals.orgnih.gov Future research should include serial monitoring of circulating tumor DNA (ctDNA) in preclinical models treated with this compound to identify potential resistance mutations.

    Activation of Compensatory Pathways: Inhibition of the PI3K/mTOR pathway can trigger feedback loops that activate parallel survival pathways, most notably the MAPK/ERK pathway. nih.govplos.org Preclinical studies have shown that AKT inhibition can lead to the upregulation of ERK signaling. nih.gov This provides a strong rationale for the combination therapies discussed in the previous section.

    Alterations in Downstream or Parallel Pathway Components: Loss of function of the tumor suppressor PTEN or activating mutations in AKT1 are other mechanisms that can drive resistance. aacrjournals.orgnih.gov In a cohort of patients with acquired resistance to PI3Kα inhibitors, PTEN loss and activating AKT1 mutations were each detected in 15% of cases. aacrjournals.org

    Development of Advanced Analytical Techniques for this compound Detection and Quantification in Research Models

    Robust and sensitive analytical methods are essential for characterizing the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in preclinical models. Future research should focus on developing and validating advanced techniques for its detection and quantification.

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule inhibitors in complex biological matrices like plasma, cerebrospinal fluid, and tumor tissue. nih.govnih.gov The development of a validated LC-MS/MS method for this compound would involve:

    Optimization of Chromatographic Separation: Utilizing a reverse-phase C18 column with a gradient elution of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase with a modifier (e.g., formic acid) to achieve optimal separation from endogenous matrix components. nih.govmdpi.com

    Mass Spectrometry Detection: Employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves optimizing the precursor-to-product ion transitions for this compound and a suitable internal standard (ideally a stable isotope-labeled version of this compound). nih.gov

    Method Validation: A comprehensive validation according to regulatory guidelines should be performed, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions. mdpi.com For similar kinase inhibitors, validated methods have achieved lower limits of quantification in the range of 0.1-2.0 ng/mL in plasma. nih.govresearchgate.net

    Table 3: Proposed Parameters for a Validated LC-MS/MS Method for this compound
    ParameterProposed Technique/ValueRationale/Reference
    Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Standard for sensitive and selective quantification of small molecules in biological matrices. nih.gov
    Chromatography ColumnC18 Reverse-Phase (e.g., 50 x 2.0 mm, 3 µm)Commonly used for separation of small molecule kinase inhibitors. nih.gov
    Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in waterProvides good chromatographic resolution for similar compounds. mdpi.com
    Ionization ModePositive Electrospray Ionization (ESI+)Typical for nitrogen-containing small molecule drugs. nih.gov
    Detection ModeMultiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification. researchgate.net
    Calibration Range~0.2 to 200 ng/mLA typical dynamic range for quantifying kinase inhibitors in preclinical studies. nih.gov
    Internal StandardStable Isotope-Labeled this compoundCorrects for matrix effects and variability in extraction and ionization.

    Application of Artificial Intelligence and Machine Learning in this compound Research and Discovery

    Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. These powerful computational tools can be applied to this compound research to accelerate progress and improve the probability of success.

    Predicting Drug Response: ML models can integrate multi-omics data (genomics, transcriptomics, proteomics) from preclinical models and clinical samples to identify complex biomarkers that predict sensitivity or resistance to this compound. researchgate.net For example, a multiview deep learning framework called MVGNet has been developed to predict the inhibitory activity of molecules against PI3K isoforms with high accuracy. nih.govacs.org

    Identifying Optimal Combination Therapies: AI algorithms can analyze large datasets from high-throughput screening and preclinical studies to identify synergistic drug combinations. hubspotusercontent-na1.net An ML approach incorporating data from PDX models successfully identified and prioritized effective PI3K–mTOR inhibitor combinations, achieving a high correlation in predicting efficacy. hubspotusercontent-na1.net

    Biomarker Discovery: By analyzing high-dimensional data, AI can uncover novel predictive biomarkers and therapeutic targets. researchgate.netlifebit.ai ML frameworks have been used to identify genomic markers that predict clinical responses to checkpoint inhibitors, providing insights into resistance mechanisms and potential targets for combination therapies.

    Table 4: Application of AI/ML in this compound Research

    Application AreaAI/ML ApproachPotential Impact on this compound Research
    Predictive ModelingDeep Learning, Random Forest, Support Vector Machines (SVM) trained on multi-omics data. researchgate.netacs.org- Stratify patients for clinical trials
  • Identify populations most likely to benefit from this compound
  • Combination StrategyAnalysis of high-throughput screening data from cell lines and PDX models. hubspotusercontent-na1.net- Prioritize rational and synergistic drug combinations for preclinical testing
  • Reduce the experimental burden of screening
  • Biomarker DiscoveryIntegration of genomic, transcriptomic, and clinical data to identify novel signatures of response or resistance. researchgate.net- Develop companion diagnostics for this compound
  • Elucidate novel mechanisms of action and resistance
  • Q & A

    Q. What is the molecular mechanism of action of PWT33597 in targeting cancer signaling pathways?

    this compound is a balanced dual inhibitor of PI3Kα (phosphatidylinositol 3-kinase alpha) and mTOR (mammalian target of rapamycin), two critical nodes in the PI3K/Akt/mTOR signaling pathway. It achieves sustained inhibition of downstream markers, including phosphorylated AKT (S473 and T308) and phosphorylated 4EBP1 (T37/46), by blocking both PI3K-dependent signaling and mTORC1/2 activity. This dual inhibition prevents compensatory feedback loops (e.g., mTOR inhibition-induced PI3K reactivation) and promotes apoptosis in cancer cells .

    Q. Why is dual inhibition of PI3K and mTOR considered advantageous over single-target inhibitors in cancer therapy?

    Single-target inhibitors (e.g., PI3K-selective GDC-0941 or mTORC1/2-selective AZD8055) often lead to incomplete pathway suppression or feedback activation. For example, mTOR inhibitors trigger AKT phosphorylation via PI3K reactivation, while PI3K inhibitors fail to fully suppress mTOR-dependent outputs like 4EBP1. This compound’s dual mechanism ensures sustained pathway suppression, reducing tumor cell survival and proliferation. Preclinical data show 93% tumor growth inhibition in renal xenografts, outperforming single-target agents .

    Q. Which genetic alterations in tumors predict sensitivity to this compound?

    this compound demonstrates enhanced efficacy in tumors with PIK3CA mutations (e.g., H1047R, IC50 = 21 nM) and PTEN loss. The H1047R mutation in PIK3CA correlates with higher AKT activation and greater sensitivity to dual inhibition compared to other mutations (e.g., E545K, IC50 = 86 nM). PTEN-deficient models, such as the 786-0 renal carcinoma xenograft, show significant tumor regression with this compound treatment .

    Q. What pharmacokinetic properties of this compound support its clinical translation?

    this compound exhibits favorable pharmacokinetics, including oral bioavailability, metabolic stability, and minimal cytochrome P450 interactions. Preclinical studies in multiple species confirmed sustained plasma concentrations and low clearance, enabling once-daily dosing in clinical trials. Its balanced inhibition profile (PI3Kα IC50 = 26 nM; mTOR IC50 = 21 nM) further supports therapeutic utility .

    Advanced Research Questions

    Q. How can researchers design in vitro experiments to compare this compound with other PI3K/mTOR inhibitors?

    • Cell Line Selection : Use models with PIK3CA mutations (e.g., H1047R) or PTEN loss to reflect clinical relevance.
    • Assay Endpoints :
      • Pathway Inhibition : Measure pAKT (S473/T308), p4EBP1 (T37/46) via Western blot.
      • Apoptosis : Quantify sub-G1 cell population (flow cytometry) or cleaved caspase-3 (immunohistochemistry).
      • Proliferation : Use ATP-based viability assays (e.g., CellTiter-Glo).
      • Feedback Loops : Monitor rebound phosphorylation of AKT after short-term inhibitor exposure .

    Q. What in vivo models and endpoints are optimal for evaluating this compound’s antitumor efficacy?

    • Models : PTEN-deficient xenografts (e.g., 786-0 renal carcinoma) or PIK3CA-mutant models (e.g., U87 MG glioblastoma).
    • Endpoints :
      • Tumor Growth Inhibition (TGI) : Calculate %TGI relative to controls.
      • Apoptosis : Assess cleaved caspase-3 in tumor sections.
      • Pathway Modulation : Analyze phospho-protein levels in post-treatment biopsies.
      • Dose Optimization : Use pharmacodynamic markers to correlate drug exposure with efficacy .

    Q. How should researchers address contradictory efficacy data across cancer cell lines?

    • Stratify by Genotype : Test inhibitors in cell lines with defined PIK3CA, PTEN, or KRAS mutations.
    • Combinatorial Screens : Evaluate synergies with agents targeting compensatory pathways (e.g., MEK inhibitors in KRAS-mutant models).
    • Feedback Analysis : Use time-course experiments to assess rebound signaling after inhibitor washout .

    Q. What methodological approaches validate target engagement and pathway modulation in this compound-treated tumors?

    • Biochemical Assays : Measure PI3Kα and mTOR activity in tumor lysates using lipid kinase or ELISA-based assays.
    • Pharmacodynamic Biomarkers : Quantify pAKT, p4EBP1, and pS6 in tumor biopsies via IHC or mass spectrometry.
    • Functional Imaging : Utilize FDG-PET to assess metabolic changes linked to PI3K/mTOR inhibition .

    Q. How can preclinical data on this compound inform clinical trial design?

    • Patient Selection : Enrich trials with PIK3CA-mutant or PTEN-deficient tumors using companion diagnostics.
    • Dosing Regimens : Align clinical doses with preclinical effective concentrations (e.g., 30 mg/kg in mice).
    • Combination Strategies : Prioritize agents that overcome resistance mechanisms (e.g., VEGF inhibitors in renal cancer) .

    Methodological Tables

    Q. Table 1. Key Biochemical IC50 Values for this compound

    TargetIC50 (nM)Clinical Relevance
    PI3Kα26Primary driver in solid tumors
    mTOR21Blocks mTORC1/2 signaling
    PI3Kδ291Minimizes immune-related toxicity
    CYP3A4>10,000Low drug-drug interaction risk
    Source:

    Q. Table 2. Efficacy of this compound in Preclinical Models

    ModelGenotypeOutcome (%TGI or Regression)
    786-0 RenalPTEN -/-93% TGI, tumor regression
    U87 MG GlioblastomaPIK3CA mutant70% TGI
    HCT116 ColorectalPIK3CA H1047RIC50 = 21 nM (apoptosis)
    Sources:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.